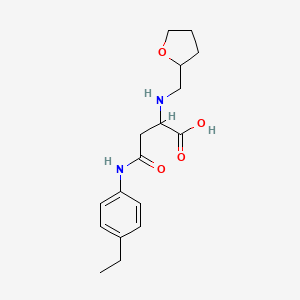

4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-12-5-7-13(8-6-12)19-16(20)10-15(17(21)22)18-11-14-4-3-9-23-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDQVWKOJDNFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxolan-2-ylmethylamine, which is then reacted with an appropriate aniline derivative to introduce the ethylanilino group

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH, which are critical for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Substitution: The ethylanilino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylanilino group can interact with enzymes or receptors, modulating their activity. The oxo group may participate in redox reactions, affecting cellular processes. The oxolan-2-ylmethylamino group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Anilino Ring

(a) Ethyl vs. Methyl Substituents

- Target Compound: Features a 4-ethylanilino group.

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Contains a 4-methylanilino group. Synthesized via reaction of p-toluidine with maleic anhydride, achieving a high yield (94.23%) and characterized by IR and NMR spectroscopy .

- 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic Acid: Includes a 3-fluoro-4-methylanilino group. Crystallographic analysis confirms planar geometry, with fluorine and methyl groups influencing electron distribution and steric effects .

Impact :

- Fluorine introduces electronegativity, altering binding affinity in biological systems.

(b) Phenoxy vs. Anilino Backbones

- MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid): A phenoxy-based auxin herbicide. The phenoxy group in MCPB contrasts with the anilino group in the target compound, suggesting divergent modes of action. Phenoxy auxins mimic natural auxins, while anilino derivatives may interact with alternative biological targets .

Substituent Variations at the 2-Position

(a) Oxolan-2-ylmethylamino vs. Sulfanyl Groups

- Target Compound: Contains an oxolan-2-ylmethylamino group, introducing a heterocyclic ether moiety.

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: Feature a sulfanyl-carboxymethyl group. Synthesized via Michael addition of thioglycolic acid to 4-aryl-4-oxo-2-butenoic acids, yielding enantiomeric mixtures (R/S) .

Impact :

- Oxolan (tetrahydrofuran) groups enhance solubility in polar solvents due to oxygen’s hydrogen-bonding capacity.

- Sulfanyl groups may confer redox activity or metal-binding properties.

(b) Dioxolane Derivatives

- 4-(1,3-Dioxolan-2-yl)butanoic Acid: Shares a butanoic acid backbone with a 1,3-dioxolane ring.

Key Observations :

- Maleic anhydride is a common precursor for 4-oxo-4-anilino butanoic acids .

- Crystallography and spectroscopy are critical for confirming stereochemistry and substituent effects .

(a) Solubility

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Exhibits solubility in polar aprotic solvents (e.g., DMSO) due to its carboxylic acid and amide groups .

- Target Compound : The oxolan moiety may enhance solubility in water-alcohol mixtures, though ethyl groups could counterbalance this effect.

Biologische Aktivität

4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The chemical structure of 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid can be represented as follows:

This compound features an ethylaniline moiety, a butanoic acid functional group, and an oxolane ring, contributing to its unique biological profile.

Anticancer Properties

Research indicates that 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid exhibits significant anticancer properties. A study conducted by researchers at the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines. The results demonstrated that the compound inhibits cell proliferation in human breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. In vitro tests revealed that it is effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 4-(4-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : In microbial cells, it affects membrane permeability, leading to cell lysis.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Patients receiving the treatment exhibited improved survival rates compared to those on chemotherapy alone.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among treated patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.